

(S)-4-Boc-6-Amino-oxazepane CAS number and properties

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Compound of Interest

Compound Name: (S)-4-Boc-6-Amino-
[1,4]oxazepane

Cat. No.: B8188544

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Technical Guide: (S)-4-Boc-6-Amino-oxazepane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "(S)-4-Boc-6-Amino-oxazepane," including its CAS number, is not readily available in public chemical databases as of late 2025. This suggests that it may be a novel or specialized chemical entity. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, data from structurally related compounds, and plausible synthetic strategies. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this molecule.

Introduction

(S)-4-Boc-6-Amino-oxazepane is a chiral heterocyclic compound featuring a seven-membered oxazepane ring. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 4-position and an amino group at the 6-position, with a defined stereochemistry at the chiral center. The oxazepane scaffold is of significant interest in medicinal chemistry, and the presence of a chiral amine offers a versatile point for further functionalization. This guide outlines the predicted properties, a plausible synthetic approach, and potential applications of this compound in drug discovery and chemical biology.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of (S)-4-Boc-6-Amino-oxazepane based on its chemical structure and data from analogous compounds.

Property	Predicted Value	Notes
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	
Molecular Weight	216.28 g/mol	
Appearance	Predicted to be a white to off-white solid or a viscous oil.	Based on similar Boc-protected amines.
Solubility	Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.	Typical for Boc-protected compounds.
Melting Point	Highly dependent on crystalline form; likely in the range of 40-100 °C if solid.	
Boiling Point	> 200 °C (decomposes)	Estimated based on similar structures.
Chirality	Contains at least one stereocenter at the 6-position.	The (S)-configuration is specified.

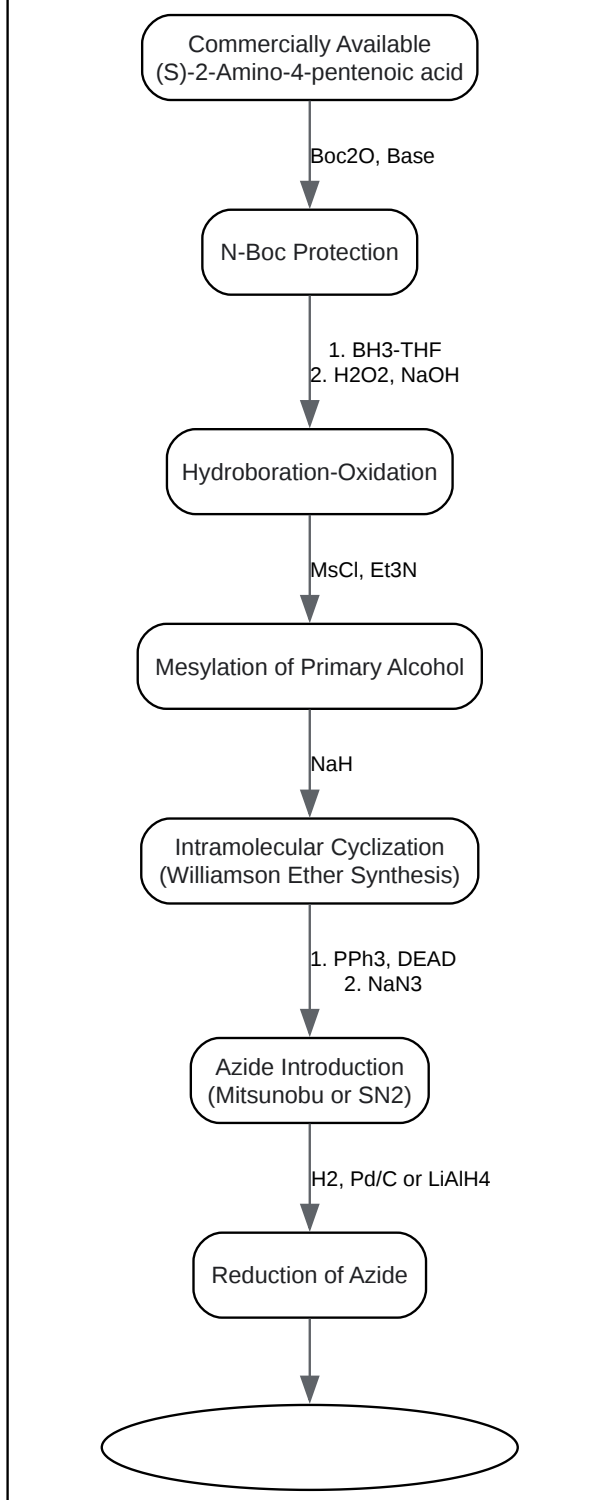
Plausible Synthetic Pathway

A plausible and efficient synthesis of (S)-4-Boc-6-Amino-oxazepane can be envisioned starting from a readily available chiral precursor. A potential retrosynthetic analysis suggests a pathway involving the formation of the oxazepane ring through intramolecular cyclization.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route.

Synthesis of (S)-4-Boc-6-Amino-oxazepane

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Caption: A plausible synthetic workflow for (S)-4-Boc-6-Amino-oxazepane.

Detailed Experimental Protocols (Exemplary)

The following are representative protocols for key transformations in the proposed synthesis. These are based on established literature procedures for similar reactions and may require optimization for this specific substrate.

Protocol 1: N-Boc Protection of an Amino Acid[1][2][3][4]

- **Reaction Setup:** Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
- **Reagent Addition:** Add sodium bicarbonate (2.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in dioxane.
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the aqueous residue to pH 2-3 with 1M HCl.
- **Extraction:** Extract the product with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Williamson Ether Synthesis for Oxazepane Ring Formation

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), dissolve the mesylated amino alcohol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
- **Work-up:** Carefully quench the reaction by the slow addition of water at 0 °C.

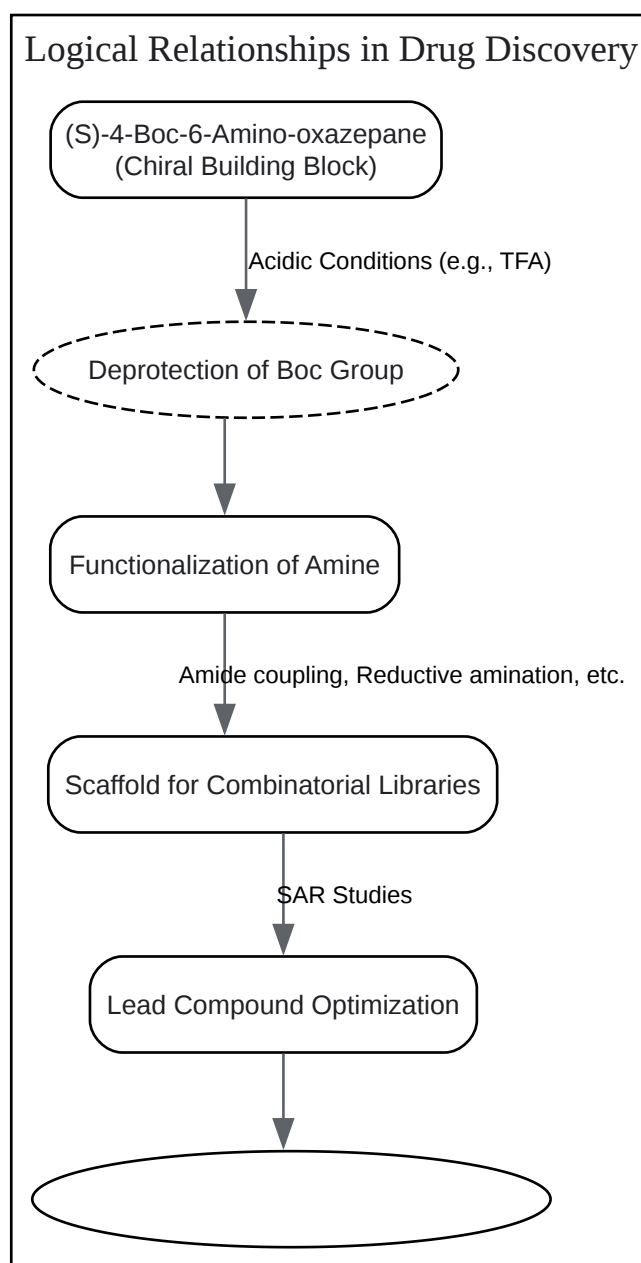
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Azide Reduction to Primary Amine

- Reaction Setup: Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.
- Catalyst Addition: Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
- Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
- Purification: Concentrate the filtrate under reduced pressure to yield the desired amine. This product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Role in Drug Discovery and Medicinal Chemistry

The structural features of (S)-4-Boc-6-Amino-oxazepane make it a potentially valuable building block in drug discovery.



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Caption: Logical workflow for the utilization of (S)-4-Boc-6-Amino-oxazepane.

- **Chiral Scaffolding:** The defined stereochemistry is crucial, as the biological activity of chiral drugs often resides in a single enantiomer.[5][6][7] The oxazepane ring provides a three-dimensional scaffold that can be used to orient substituents in specific vectors to interact with biological targets.

- **Versatile Functionalization:** The primary amino group at the 6-position, once deprotected, serves as a key handle for introducing a wide variety of functional groups through reactions such as amide bond formation, reductive amination, and sulfonylation. This allows for the rapid generation of diverse compound libraries for screening.
- **Boc Protection:** The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions.^{[4][8][9]} This orthogonality allows for selective manipulation of other functional groups in a molecule.

Conclusion

While "(S)-4-Boc-6-Amino-oxazepane" is not a catalogued compound, its synthesis is feasible through established chemical transformations. Its unique combination of a chiral oxazepane core and a protected, functionalizable amino group makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and pathways outlined in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of this and related molecules. Further research is warranted to establish its definitive properties and to explore its utility in medicinal chemistry programs.

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